molecular formula C17H17NO5 B2751060 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2310142-03-9

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2751060
CAS No.: 2310142-03-9
M. Wt: 315.325
InChI Key: ISXBUQOLWUBLRC-UHFFFAOYSA-N
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Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2310142-03-9) is a synthetic chemical compound of significant interest in research and development. With a molecular formula of C17H17NO5 and a molecular weight of 315.32 g/mol, this benzodioxole-carboxamide derivative features a complex molecular framework incorporating a tetrahydrobenzofuran moiety . This specific structure suggests potential for interdisciplinary research applications. The compound is offered for research purposes and is not for human or veterinary use. Researchers can acquire this chemical in various quantities to suit their experimental needs .

Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c19-16(11-3-4-14-15(8-11)23-10-22-14)18-9-17(20)6-1-2-13-12(17)5-7-21-13/h3-5,7-8,20H,1-2,6,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXBUQOLWUBLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Related compounds have been described as modulators ofNLPR3 (pyrin domain-containing protein 3) , which plays a crucial role in the inflammatory response and is implicated in various diseases.

Biochemical Pathways

The compound is involved in the Nrf2/HO-1 pathway , which is closely connected with inflammation. By modulating this pathway, the compound may exert its anti-inflammatory effects.

Result of Action

The compound has been associated with anti-inflammatory activity . This suggests that it could potentially be used in the treatment of inflammatory conditions.

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural composition that integrates a tetrahydrobenzofuran moiety with a benzo[d][1,3]dioxole structure . This combination contributes to its pharmacological properties and potential therapeutic applications. The molecular formula is approximately C16H17N3O5 , with a molecular weight of about 349.4 g/mol . The presence of functional groups such as hydroxyl and carboxamide enhances its reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds containing tetrahydrobenzofuran structures exhibit a range of biological activities, including:

  • Anti-inflammatory Effects : Studies have shown that derivatives of tetrahydrobenzofuran can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Neuroprotective Properties : The compound has been investigated for its ability to protect neuronal cells from damage due to oxidative stress and neurotoxicity. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease pathways, which could be beneficial in developing new therapeutic agents.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Tetrahydrobenzofuran Derivatives : Initial reactions focus on creating the tetrahydrobenzofuran core.
  • Carboxamide Formation : The introduction of the carboxamide group is crucial for enhancing biological activity.
  • Purification and Characterization : Final products undergo purification to ensure high yield and purity.

Case Studies

  • Neuroprotection in HT-22 Cells : A study evaluated the protective effects of the compound against corticosterone-induced neurotoxicity in HT-22 cells. Results indicated that the compound significantly improved cell viability in a dose-dependent manner (optimal concentration at 12.5 μM), suggesting its potential as a neuroprotective agent .
  • Anti-inflammatory Activity Assessment : Various derivatives were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The results showed promising anti-inflammatory activity correlating with structural modifications in the tetrahydrobenzofuran moiety.

Comparative Analysis of Biological Activity

Activity TypeCompound TestedIC50 Values (μM)Notes
NeuroprotectionN-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran)12.5Significant increase in cell viability
Anti-inflammatoryDerivatives of tetrahydrobenzofuranVariesStrong correlation with structural changes
Enzyme InhibitionVarious derivativesVariesPotential inhibitors for PDE2 and others

Comparison with Similar Compounds

Structural Analog: 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 85)

Compound 85, synthesized by the Department of Experimental Medicine, shares the benzo[d][1,3]dioxole-carboxamide framework with the target compound but diverges in its core structure and substituents . Key differences include:

  • Core Heterocycle : The target compound features a tetrahydrobenzofuran ring, whereas Compound 85 incorporates a cyclopropane ring fused to the benzodioxole system.
  • Substituents : Compound 85 includes a thiazole ring substituted with a 4-hydroxyphenyl group and a 4-(trifluoromethoxy)benzoyl moiety, absent in the target compound.
  • Hydroxyl Group Placement : The hydroxyl group in the target compound is located on the tetrahydrobenzofuran ring, while Compound 85 places a hydroxyl group on the phenyl substituent of the thiazole ring.

Implications of Structural Differences

  • Hydrogen Bonding : The hydroxyl group on the tetrahydrobenzofuran in the target compound may facilitate distinct hydrogen-bonding interactions in biological targets, unlike the hydroxyl group on Compound 85’s phenyl ring.
  • Electron-Withdrawing Effects : The trifluoromethoxy group in Compound 85 could enhance metabolic stability or alter electronic properties, a feature absent in the target compound.

Research Findings and Limitations

In contrast, Compound 85 was synthesized as part of a broader medicinal chemistry effort, though its specific applications remain undisclosed . The 26% yield reported for Compound 85 suggests moderate synthetic efficiency under the described conditions, but comparative data for the target compound are lacking.

Q & A

Q. What are the optimal synthetic routes for N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step coupling of benzo[d][1,3]dioxole-5-carboxylic acid derivatives with tetrahydrobenzofuran intermediates. Key parameters include:
  • Temperature : 60–80°C for amide bond formation to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
  • Catalysts : Use of coupling agents like EDC/HOBt for efficient amidation .
    Characterization via NMR (¹H/¹³C) and HPLC-MS is critical to confirm structural integrity and purity (>95%) .

Q. How can researchers validate the stability of this compound under physiological conditions for in vitro studies?

  • Methodological Answer : Conduct pH-dependent stability assays:
  • Buffer systems : Test solubility and degradation in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and lysosomal buffers (pH 4.5).
  • Analytical tools : Monitor degradation products using LC-MS over 24–72 hours.
  • Temperature : Assess stability at 4°C (storage) vs. 37°C (physiological conditions) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Prioritize target-agnostic screens :
  • Cell viability assays (MTT/XTT) in cancer lines (e.g., HeLa, MCF-7) to identify cytotoxic IC₅₀ values.
  • Apoptosis markers : Caspase-3/7 activation and Annexin V staining to confirm programmed cell death .
  • Anti-inflammatory potential : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Core modifications : Replace the tetrahydrobenzofuran moiety with morpholine (as in ) to assess impact on solubility and target binding .
  • Functional group swaps : Substitute the benzo[d][1,3]dioxole group with furan or thiophene derivatives (e.g., ) to probe electronic effects on bioactivity .
  • Quantitative SAR (QSAR) : Use molecular docking (AutoDock Vina) to predict binding affinities for kinases or GPCRs .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure bioavailability (%F) via oral/intravenous administration in rodents.
  • Metabolite identification : Use LC-HRMS to detect phase I/II metabolites that may explain reduced efficacy in vivo.
  • Tissue distribution : Radiolabel the compound (³H/¹⁴C) to track accumulation in target organs .

Q. How can researchers design experiments to elucidate its mechanism of action (MoA) when target pathways are unknown?

  • Methodological Answer :
  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis/autophagy pathways).
  • Chemical proteomics : Use immobilized compound for pull-down assays coupled with MS to identify binding proteins.
  • CRISPR-Cas9 screens : Genome-wide knockout libraries to pinpoint resistance-conferring genes .

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